molecular formula C17H17N3O4 B3856215 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide

2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No. B3856215
M. Wt: 327.33 g/mol
InChI Key: BEGXVERCWXDKBN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide, also known as MPNE, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting protein synthesis, 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to induce oxidative stress in cancer cells. This oxidative stress leads to the accumulation of reactive oxygen species, which can damage cellular components and ultimately result in cell death. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide in lab experiments is its ability to selectively target cancer cells. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent. However, one limitation of using 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide and its biochemical and physiological effects.

Scientific Research Applications

2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12-3-9-16(10-4-12)24-11-17(21)19-18-13(2)14-5-7-15(8-6-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXVERCWXDKBN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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